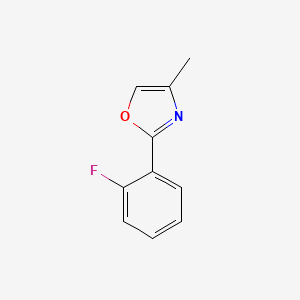

2-(2-Fluorophenyl)-4-methyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-4-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-7-6-13-10(12-7)8-4-2-3-5-9(8)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZDIAVFGDBGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138248-91-4 | |

| Record name | 2-(2-fluorophenyl)-4-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Fluorophenyl 4 Methyl 1,3 Oxazole and Its Derivatives

Classical and Contemporary Approaches to 1,3-Oxazole Ring Formation

The construction of the 1,3-oxazole core is a well-established field in heterocyclic chemistry, with several named reactions providing reliable access to this moiety. These methods typically involve the formation of C-O and C=N bonds through cyclization of acyclic precursors.

While the original Hantzsch synthesis is primarily known for producing pyridines and thiazoles, modifications of this reaction provide a direct route to 2,4-disubstituted oxazoles. synarchive.com The Bredereck reaction, a key variation, utilizes the condensation of an α-haloketone with a primary amide. ijpsonline.com For the synthesis of 2-(2-fluorophenyl)-4-methyl-1,3-oxazole, this approach involves the reaction between 2-fluorobenzamide (B1203369) and an α-haloketone such as 1-chloroacetone.

The mechanism proceeds via initial N-alkylation of the amide by the α-haloketone, followed by cyclization where the amide oxygen attacks the ketone carbonyl. A final dehydration step yields the aromatic oxazole (B20620) ring. This method is advantageous for its straightforward nature and the ready availability of starting materials. The regiochemistry is well-defined: the amide provides the substituent at the C2 position, while the α-haloketone dictates the substituent at the C4 position. ijpsonline.com

Table 1: Hantzsch-Type Synthesis of this compound

| Reactant 1 | Reactant 2 | Key Conditions | Product | Ref. |

|---|

Cyclodehydration is one of the most common strategies for oxazole synthesis, with the Robinson-Gabriel synthesis being a cornerstone method. wikiwand.comsynarchive.com This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino ketone precursor. synarchive.com To synthesize this compound, the required precursor is N-(1-oxopropan-2-yl)-2-fluorobenzamide.

A variety of dehydrating agents can be employed, each with its own advantages regarding reaction conditions and substrate compatibility. pharmaguideline.com Classical reagents include strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), as well as phosphorus-based reagents like phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃). ijpsonline.comarabjchem.org These often require harsh conditions.

More contemporary and milder reagents have been developed. Diethylaminosulfur trifluoride (DAST) and its thermally safer alternative, Deoxo-Fluor, are highly effective for the cyclodehydration of β-hydroxy amides (precursors to the 2-acylamino ketone) to form oxazolines, which can be subsequently oxidized to oxazoles. organic-chemistry.orginformahealthcare.com A one-pot protocol combining cyclodehydration and dehydrogenation can directly yield oxazoles from these precursors. organic-chemistry.org

Table 2: Common Dehydrating Agents for Robinson-Gabriel Synthesis

| Reagent | Typical Conditions | Advantages/Disadvantages | Ref. |

|---|---|---|---|

| H₂SO₄, PPA | High temperature | Strong acid, can be harsh for sensitive substrates | ijpsonline.com |

| POCl₃, PCl₅ | Reflux in inert solvent | Can act as both dehydrating and chlorinating agent | ijpsonline.com |

| DAST, Deoxo-Fluor | Low temperature (-78 °C to -20 °C) | Mild conditions, high functional group tolerance | organic-chemistry.orginformahealthcare.com |

Modern synthetic chemistry increasingly focuses on tandem or cascade reactions, where multiple bond-forming events occur in a single pot, enhancing efficiency and reducing waste. Palladium-catalyzed reactions have been instrumental in developing such processes for oxazole synthesis. rsc.org

One strategy involves a palladium-catalyzed tandem oxidative cyclization, where simple amides and ketones can be coupled to form highly substituted oxazoles through sequential C-N and C-O bond formations. organic-chemistry.orgnih.gov For the target molecule, this could hypothetically involve a reaction between 2-fluorobenzamide and acetone (B3395972) or a related propanone derivative, although this specific transformation would require significant methods development.

Another approach is the palladium-catalyzed coupling of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by an in-situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org While this substitution pattern is different from the target, it highlights the potential of tandem reactions. More relevantly, tandem reactions involving aza-Wittig/Michael/isomerization sequences have been shown to produce 2,4,5-trisubstituted oxazoles from vinyliminophosphoranes and acyl chlorides in a one-pot fashion, demonstrating the power of tandem strategies in constructing complex heterocyclic systems. organic-chemistry.org

Fluorination Strategies in the Synthesis of this compound

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov For the synthesis of this compound, the fluorine atom can be incorporated either by using a fluorinated starting material or by performing a late-stage fluorination on a pre-formed oxazole scaffold.

The most direct and common approach is to begin with a commercially available, pre-fluorinated building block. Syntheses such as the Hantzsch-type reaction with 2-fluorobenzamide or the Robinson-Gabriel synthesis starting from 2-fluorobenzoic acid (to make the acylamino ketone precursor) fall into this category. This strategy is generally high-yielding and avoids potential issues with regioselectivity and harsh conditions associated with direct fluorination.

Late-stage fluorination, the introduction of fluorine in the final steps of a synthesis, is a highly desirable but challenging strategy, particularly for electron-rich aromatic systems. nih.gov Methods for the direct C-H fluorination of arenes are an active area of research but often lack the precise regiocontrol needed for a specific isomer like the 2-fluoro derivative. More established methods involve converting a different functional group, such as an amino or bromo group, on the phenyl ring to fluorine, for example, via a Balz-Schiemann reaction on an aniline (B41778) precursor. For radiolabeling with ¹⁸F for applications like Positron Emission Tomography (PET), methods for late-stage fluorination are crucial, and catalyst systems for labeling C-H bonds are being developed. nih.gov

Regioselective Synthesis of this compound and Substituted Analogues

Achieving the correct substitution pattern is critical in synthesis. The regioselectivity of oxazole synthesis is inherently controlled by the chosen synthetic route and the nature of the starting materials.

Hantzsch/Bredereck Synthesis : This method offers unambiguous regiocontrol for 2,4-disubstituted oxazoles. The amide component (e.g., 2-fluorobenzamide) provides the C2-substituent and the N3 atom, while the α-haloketone (e.g., 1-chloroacetone) provides the C4-substituent and the C5 atom. ijpsonline.com This makes it an ideal choice for the regioselective synthesis of the target compound.

Robinson-Gabriel Synthesis : This route also provides excellent regiocontrol. The structure of the 2-acylamino ketone precursor directly maps onto the product. The acyl group becomes the C2-substituent, and the ketone portion forms the C4 and C5 positions of the oxazole ring. wikipedia.org

Van Leusen Reaction : This reaction involves treating an aldehyde with tosylmethyl isocyanide (TosMIC) and typically yields 5-substituted oxazoles. nih.govwikipedia.org A one-pot modification using an aldehyde, TosMIC, and an aliphatic halide can produce 4,5-disubstituted oxazoles. organic-chemistry.org This method is generally not suitable for preparing 2,4-disubstituted oxazoles directly.

For creating substituted analogues, methods like palladium-catalyzed direct C-H arylation can be used on the pre-formed oxazole ring. Research has shown that by selecting specific phosphine (B1218219) ligands and solvents, high regioselectivity for arylation at either the C2 or C5 position can be achieved. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, increase yields, and lead to cleaner reactions by providing rapid and uniform heating. abap.co.in Many classical oxazole syntheses, including the Hantzsch and van Leusen reactions, have been adapted to microwave conditions. ijpsonline.comacs.org For instance, the microwave-assisted synthesis of oxazoles from 2-bromoacetophenone (B140003) and urea (B33335) in DMF has been reported. ijpsonline.com

Electrochemical Synthesis : Electrosynthesis offers a green alternative to traditional methods that rely on chemical oxidants or harsh reagents. chemistryviews.org Recent methods have been developed for the electrochemical synthesis of polysubstituted oxazoles from simple ketones and acetonitrile, avoiding the need for external chemical oxidants. organic-chemistry.org Another approach uses an electrochemical phosphine-mediated cycloaddition of carboxylic acids and isocyanides, providing a sustainable and transition-metal-free route. rsc.orgrsc.org

Alternative Solvents and Catalysts : The use of hazardous solvents is a major concern. Greener alternatives like ionic liquids, deep-eutectic solvents, or even water are being explored. ijpsonline.com For example, the van Leusen synthesis has been successfully performed in reusable ionic liquids. organic-chemistry.org Furthermore, catalyst-free or metal-free reactions, such as the trifluoromethanesulfonic acid (TfOH) catalyzed coupling of α-diazoketones with amides, contribute to greener synthetic protocols. organic-chemistry.org One-pot syntheses also align with green chemistry principles by reducing the number of workup and purification steps, thereby minimizing solvent waste. tandfonline.com

Catalytic Systems in this compound Synthesis

The synthesis of this compound and its derivatives is significantly enhanced by the use of various catalytic systems. These catalysts facilitate key bond-forming reactions, leading to higher yields, improved selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysts are instrumental in the construction of the oxazole ring through cycloaddition reactions. These methods often involve the formation of key carbon-nitrogen and carbon-oxygen bonds in a controlled manner.

A variety of transition metals, including palladium, copper, gold, and rhodium, have been effectively used in the synthesis of 2-aryl-1,3-oxazoles, which are structurally analogous to this compound. These catalytic systems promote cycloaddition and related cyclization pathways, providing efficient access to the oxazole core.

Table 1: Overview of Transition Metal Catalysts in the Synthesis of 2-Aryl-1,3-oxazoles

| Catalyst System | Reactants | General Reaction Type | Reference |

|---|---|---|---|

| Palladium(0) or Palladium(II) complexes | Aryl halides and oxazole precursors | Cross-coupling/Cyclization | Generic methodology |

| Copper(I) or Copper(II) salts/complexes | Amides and α-haloketones or alkynes | Condensation/Cyclization | Generic methodology |

| Gold(I) or Gold(III) complexes | Alkynes and nitriles/amides | [3+2] Cycloaddition/Annulation | Generic methodology |

This table provides a general overview of catalyst systems applicable to the synthesis of the target compound's structural class.

Detailed research has demonstrated the utility of these catalysts in various synthetic transformations leading to oxazoles:

Palladium-catalyzed reactions often involve the coupling of an organometallic reagent with a suitable oxazole precursor, or direct C-H activation and arylation of a pre-formed oxazole ring.

Copper-catalyzed systems are widely used for the condensation of amides with α-haloketones, a classic and robust method for oxazole synthesis. More recent copper-catalyzed methods include the aerobic oxidative cyclization of various starting materials.

Gold-catalyzed syntheses have emerged as powerful tools, particularly for the cyclization of functionalized alkynes. Gold catalysts can activate the alkyne moiety towards nucleophilic attack, facilitating the formation of the oxazole ring.

Rhodium-catalyzed reactions frequently utilize diazo compounds as precursors to rhodium carbenes, which can then undergo reactions with nitriles or amides to form the oxazole heterocycle.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, including the synthesis of heterocyclic compounds like this compound. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often, cleaner reaction profiles compared to conventional heating methods.

One prominent microwave-assisted route to oxazole derivatives involves the reaction of oximes with acid chlorides. This method proceeds via an O,N-acylation-cyclodehydration cascade, which is efficiently promoted by microwave energy. For instance, novel 2,4,5-trisubstituted oxazole derivatives, including those with a 2-(2-fluorophenyl) substituent, have been synthesized using this approach.

Another relevant microwave-assisted method is the [3+2] cycloaddition reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC). This reaction, when conducted under microwave irradiation in the presence of a suitable base, provides a rapid and efficient route to 5-substituted oxazoles. By analogy, a similar strategy could be adapted for the synthesis of the target molecule.

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Efficiency | Lower | Higher |

| Product Yields | Often moderate | Generally higher |

| Side Reactions | More prevalent | Often minimized |

| Temperature Control | Less precise | Precise and uniform |

This table presents a generalized comparison based on literature for heterocyclic synthesis.

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors. The most common retrosynthetic analysis points to two primary building blocks: 2-fluorobenzamide and 1-aminopropan-2-one (B1265363).

2-Fluorobenzamide can be synthesized through several established methods. A common laboratory-scale preparation involves the conversion of 2-fluorobenzoic acid to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation with ammonia (B1221849) or an ammonia equivalent. An alternative approach is the direct amidation of 2-fluorobenzoic acid using a coupling agent. For larger-scale preparations, the hydrolysis of 2-fluorobenzonitrile (B118710) under basic conditions in the presence of hydrogen peroxide is a viable route.

1-Aminopropan-2-one is a less stable precursor and is often generated in situ or used as its hydrochloride salt for improved stability. A practical synthesis of aminoacetone hydrochloride starts from glycine. Glycine is first acetylated with acetic anhydride (B1165640) in the presence of pyridine (B92270) to form acetylaminoacetone. Subsequent hydrolysis of the acetyl group under acidic conditions yields 1-aminopropan-2-one hydrochloride. Another route involves the reaction of chloroacetone (B47974) with a suitable nitrogen source, such as hexamethylenetetramine, followed by acidic hydrolysis.

The final condensation of 2-fluorobenzamide and 1-aminopropan-2-one (or its salt) to form the oxazole ring typically requires a cyclodehydration agent, such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄), and may be facilitated by heating.

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key considerations for scale-up include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is crucial for designing a safe and efficient large-scale process. This includes identifying any exothermic events and ensuring adequate heat transfer capabilities in the larger reactors.

Reagent and Solvent Selection: The choice of reagents and solvents for industrial production is often different from laboratory-scale synthesis. Factors such as cost, availability, toxicity, and environmental impact become paramount. For example, while a highly efficient but expensive catalyst may be suitable for small-scale synthesis, a more cost-effective alternative might be necessary for large-scale production.

Process Safety: A comprehensive hazard analysis should be conducted to identify potential safety risks associated with the process, such as runaway reactions, handling of hazardous materials, and formation of unstable intermediates.

Work-up and Purification: The methods used for work-up and purification at the laboratory scale, such as column chromatography, are often not feasible for large-scale production. Alternative methods like crystallization, distillation, and extraction need to be developed and optimized.

Process Analytical Technology (PAT): The implementation of PAT can be highly beneficial for monitoring and controlling the process in real-time. This can lead to improved process understanding, better control over product quality, and increased efficiency.

Process optimization strategies may involve:

Design of Experiments (DoE): Statistical methods like DoE can be employed to systematically optimize reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize impurities.

Continuous Flow Chemistry: For certain reactions, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability.

Catalyst Recovery and Recycling: If a precious metal catalyst is used, developing an efficient method for its recovery and recycling is essential to improve the economic viability of the process.

Table 3: Comparison of Compound Names

| Compound Name |

|---|

| This compound |

| 2-fluorobenzamide |

| 1-aminopropan-2-one |

| 2-fluorobenzoic acid |

| 2-fluorobenzonitrile |

| p-toluenesulfonylmethyl isocyanide |

| Glycine |

| Acetylaminoacetone |

| Chloroacetone |

| Phosphorus oxychloride |

| Sulfuric acid |

| Thionyl chloride |

Advanced Spectroscopic and Structural Characterization of 2 2 Fluorophenyl 4 Methyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity, chemical environment, and spatial relationships of hydrogen, carbon, and fluorine atoms.

¹H NMR Spectral Analysis of 2-(2-Fluorophenyl)-4-methyl-1,3-oxazole

The proton NMR (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the methyl group, the oxazole (B20620) ring proton, and the protons of the fluorophenyl ring.

The methyl protons (4-CH₃) are anticipated to appear as a sharp singlet, typically in the upfield region around δ 2.0-2.5 ppm. The oxazole ring proton (H-5) would also likely produce a singlet, expected further downfield, approximately in the δ 7.0-7.5 ppm range.

The four protons on the 2-fluorophenyl ring will present as a more complex multiplet pattern between δ 7.0 and 8.2 ppm due to spin-spin coupling with each other (ortho, meta, and para coupling) and with the adjacent fluorine atom (¹H-¹⁹F coupling). Specifically, the proton ortho to the fluorine (H-3') is expected to be a triplet of doublets, while the proton ortho to the oxazole linkage (H-6') would likely appear as a triplet of doublets. The remaining meta protons (H-4' and H-5') would also show complex splitting patterns. For the related compound 2-(2-fluorophenyl)-5-methoxybenzo[d]oxazole, the aromatic protons appear in a multiplet between 7.27 and 8.25 ppm. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| 4-CH₃ | ~2.0 - 2.5 | Singlet (s) | Represents the three equivalent methyl protons. |

| H-5 | ~7.0 - 7.5 | Singlet (s) | Proton on the oxazole ring. |

| Aromatic H (H-3', H-4', H-5', H-6') | ~7.0 - 8.2 | Multiplet (m) | Complex pattern due to H-H and H-F coupling. |

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The molecule has 10 unique carbon atoms, and thus 10 distinct signals are expected. The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom (¹³C-¹⁹F coupling), a characteristic feature that aids in their assignment.

The oxazole ring carbons are expected at δ 150-165 ppm for C-2, δ 135-145 ppm for C-4, and δ 120-130 ppm for C-5. The methyl carbon (4-CH₃) would appear significantly upfield, around δ 10-15 ppm.

The carbons of the 2-fluorophenyl ring will show characteristic shifts and coupling constants. The carbon directly bonded to the fluorine (C-2') will show a large one-bond coupling constant (¹JCF) and resonate around δ 158-162 ppm. The other phenyl carbons will show smaller two-, three-, and four-bond couplings to fluorine. In a similar structure, 2-(2-fluorophenyl)-5-methoxybenzo[d]oxazole, the carbon attached to fluorine (C-F) appears at δ 160.1 ppm. rsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| 4-CH₃ | ~10 - 15 | Quartet (q) in ¹H-coupled spectrum |

| C-5 | ~120 - 130 | Singlet or Doublet |

| C-4 | ~135 - 145 | Singlet |

| C-2 | ~150 - 165 | Singlet or Doublet |

| Phenyl Carbons (C-1' to C-6') | ~115 - 135 | Doublets (d) or Triplets (t) of varying JCF |

| C-2' (C-F) | ~158 - 162 | Doublet (d) with large ¹JCF |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom within a molecule. Since there is only one fluorine atom in this compound, the spectrum is expected to show a single resonance. The chemical shift of this signal is highly sensitive to the electronic environment. For fluorophenyl groups, the chemical shift can vary depending on the substitution pattern. In related 2-(4-fluorophenyl) derivatives, the fluorine signal appears around δ -110 ppm. nih.gov For the ortho-substituted target compound, the signal is expected in a similar region, and its multiplicity would be a multiplet due to coupling with the nearby aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to display several characteristic absorption bands.

Key vibrational modes include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands corresponding to the methyl group around 2900-3000 cm⁻¹.

C=N and C=C stretching: Strong bands in the 1500-1650 cm⁻¹ region, characteristic of the oxazole and phenyl rings.

C-O-C stretching: Bands associated with the ether-like linkage within the oxazole ring, typically found in the 1050-1250 cm⁻¹ region.

C-F stretching: A strong, characteristic band for the carbon-fluorine bond is expected in the 1100-1250 cm⁻¹ region.

For the related 2-(4-Fluorophenyl)-5-phenyl oxazole, characteristic IR bands are observed at 1607 cm⁻¹ (C=N/C=C) and 1221 cm⁻¹ (C-F). rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| >3000 | Aromatic C-H stretch | Medium-Weak |

| 2900-3000 | Aliphatic C-H stretch (CH₃) | Medium-Weak |

| 1500-1650 | C=N and C=C stretch (ring vibrations) | Strong |

| 1100-1250 | C-F stretch | Strong |

| 1050-1250 | C-O-C stretch (ring vibration) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₀H₈FNO, giving it a molecular weight of approximately 177.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 177. The fragmentation of oxazole rings often involves characteristic cleavage pathways. A likely fragmentation pattern for this molecule could include:

Loss of the methyl group: A fragment at m/z 162 [M-CH₃]⁺.

Cleavage of the oxazole ring: This can lead to the formation of the 2-fluorobenzonitrile (B118710) radical cation (m/z 121) or the 2-fluorophenylacylium ion (m/z 123) after loss of acetonitrile.

Formation of the fluorophenyl cation: A fragment at m/z 95 corresponding to [C₆H₄F]⁺.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its major fragments with high accuracy. For instance, the HRMS of a related benzoxazole (B165842) derivative, C₁₄H₁₁FNO₂, calculated the [M+H]⁺ ion at 244.0696, with the found value being 244.0764. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture of this compound Derivatives

While the specific crystal structure of this compound is not available in the searched literature, analysis of related oxazole derivatives provides insight into the likely solid-state conformation. For example, the crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one reveals a nearly coplanar arrangement between the oxazole and thiophene (B33073) rings, with dihedral angles between 2.65° and 4.55°. researchgate.net This planarity facilitates intermolecular interactions.

In another derivative, {4-[(4-acetoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}phenyl acetate, the dihedral angle between the two benzene (B151609) rings is 5.10°, indicating a nearly coplanar system. nih.gov The crystal packing in this structure is dominated by C=O···π interactions, which link the molecules into chains. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to derivatives)

Chiroptical spectroscopy encompasses several techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. For chiral derivatives of this compound, methods such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are invaluable for stereochemical analysis. These methods, often coupled with quantum-mechanical calculations, provide detailed information on the three-dimensional structure of chiral molecules.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A pair of enantiomers will produce mirror-image ECD spectra. The positive or negative peaks, known as Cotton effects, are characteristic of the spatial arrangement of atoms and chromophores within the molecule.

For a chiral derivative of this compound, the ECD spectrum would be dominated by electronic transitions associated with the fluorophenyl and oxazole chromophores. The sign and magnitude of the Cotton effects can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical spectra calculated for a known configuration (e.g., R or S) using methods like Time-Dependent Density Functional Theory (TD-DFT).

The enantiomeric excess (ee) of a sample can also be determined from its ECD spectrum. A pure enantiomer will show the maximum ECD signal, while a racemic mixture will be ECD silent. The ee of a non-racemic mixture can be calculated by comparing its ECD signal intensity to that of an enantiomerically pure standard.

Table 1: Hypothetical ECD Data for a Chiral Derivative of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | 220 | -15,000 |

| 250 | +20,000 | |

| 280 | -5,000 | |

| (S)-enantiomer | 220 | +15,000 |

| 250 | -20,000 | |

| 280 | +5,000 |

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide a wealth of information about the stereochemistry of a molecule, as they contain numerous bands corresponding to the various vibrational modes of the molecule.

The absolute configuration of a chiral derivative of this compound can be determined by comparing its experimental VCD spectrum with the theoretically calculated spectrum for a specific enantiomer. This comparison is often more definitive than for ECD, as VCD spectra typically contain a larger number of well-resolved bands, providing a more detailed "fingerprint" of the molecule's stereochemistry.

Table 2: Representative VCD Data for a Chiral Derivative of this compound

| Enantiomer | Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |

| (R)-enantiomer | 1650 | +2.5 | C=N stretch |

| 1480 | -1.8 | C-H bend | |

| 1300 | +3.2 | C-O stretch | |

| (S)-enantiomer | 1650 | -2.5 | C=N stretch |

| 1480 | +1.8 | C-H bend | |

| 1300 | -3.2 | C-O stretch |

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting curve, known as an ORD spectrum, is closely related to the ECD spectrum through the Kronig-Kramers relations. ORD is particularly sensitive to the stereochemistry of a molecule, and like ECD and VCD, the ORD spectra of enantiomers are mirror images of each other. The combination of ECD, VCD, and ORD, alongside computational predictions, provides a robust and reliable approach for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov

Computational and Theoretical Investigations of 2 2 Fluorophenyl 4 Methyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(2-Fluorophenyl)-4-methyl-1,3-oxazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can predict its optimized geometry, electronic properties, and stability. irjweb.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. irjweb.commdpi.com

Theoretical calculations for related oxazole (B20620) derivatives show that the HOMO-LUMO energy gap is a key factor in molecular stability; a larger gap indicates a less reactive, more stable molecule. researchgate.net The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. For oxazole derivatives, the nitrogen atom of the ring is often a site for electrophilic attack.

Table 1: Calculated Electronic Properties of Phenyl-Oxazole Derivatives

| Parameter | Typical Value for Phenyl-Oxazole Systems | Significance |

|---|---|---|

| EHOMO (eV) | -9.0 to -8.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.6 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) (eV) | 7.4 to 7.5 | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment (Debye) | 1.5 to 3.0 | Measures the polarity of the molecule. |

Note: The values in this table are illustrative, based on findings for structurally similar oxazole compounds, and represent typical ranges that would be expected for this compound following DFT analysis. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to solving the electronic structure of a molecule without empirical parameters. researchgate.netnih.gov These methods are crucial for analyzing molecular orbitals and predicting reactivity. wayne.edu For this compound, ab initio calculations can be used to determine various global reactivity descriptors.

These descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I-A)/2. A lower hardness value suggests higher reactivity. irjweb.com

Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as (χ²/2η).

Analysis of these parameters helps predict how the molecule will interact with other chemical species, providing insight into its potential reaction mechanisms. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Landscape and Interactions

While quantum calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. mdpi.com For this compound, MD simulations can explore its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov

A typical MD simulation involves placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces on each atom to model its movement over short time intervals. scienceopen.com Analysis of the simulation trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the atomic positions over time, one can assess whether the molecule maintains a stable conformation or undergoes significant structural changes. mdpi.com

Solvent Interactions: The solvent accessible surface area (SASA) can be calculated to understand how the molecule interacts with the surrounding solvent, which is crucial for predicting solubility and bioavailability.

Binding Stability: When simulated in complex with a biological target, MD can validate docking poses and analyze the stability of key interactions, such as hydrogen bonds, over the simulation period. researchgate.net

These simulations are essential for understanding how the molecule behaves in a realistic biological context, bridging the gap between its static structure and its function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net A QSAR model for derivatives of this compound would be developed to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. mdpi.comnih.gov

The process involves:

Dataset Collection: A set of this compound derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation relating the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation, q²) and external validation (using a test set of compounds not included in model training, R²_pred). A statistically robust model will have high values for q² and R²_pred. nih.govnih.gov

The resulting QSAR model can identify which structural features are critical for activity. For instance, a model might reveal that steric bulk or specific electronic properties on the phenyl ring are crucial for enhancing the desired biological effect. nih.gov

Table 2: Example of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Physicochemical | LogP | Lipophilicity/hydrophobicity of the molecule. |

| Topological | Wiener Index | Information about molecular branching. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govresearchgate.net This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.govnih.govgrowingscience.com

In a docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the receptor in various possible conformations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

The analysis of the best-scoring poses reveals key interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Electrostatic interactions

These studies can predict whether the compound is likely to inhibit a specific enzyme or modulate a receptor's function, providing a rationale for its observed biological activity and guiding further chemical modifications to improve binding. semanticscholar.org

Table 3: Illustrative Docking Results for an Oxazole Derivative Against Cancer-Related Kinases

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| EGFR Kinase | -8.5 | Gly-786, Glu-961 |

| VEGFR2 Kinase | -9.2 | Cys-919, Asp-1046 |

| Caspase-3 | -7.9 | Arg-207, Gln-161 |

Note: This table is a hypothetical representation based on docking studies of similar phenyl-oxazole compounds against common biological targets to illustrate the type of data generated. nih.govresearchgate.net

Prediction of Molecular Properties and Bioactivity Scores

In the early stages of drug discovery, it is essential to assess whether a compound possesses "drug-like" properties. This is often done by calculating various molecular properties and predicting bioactivity scores using cheminformatics tools. japsonline.comresearchtrend.net

One of the most widely used guidelines is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a compound violates two or more of the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Other important properties include the number of rotatable bonds (nRotb), which influences conformational flexibility, and the topological polar surface area (TPSA), which is related to drug transport properties. nih.gov

Bioactivity scores predict the likelihood of a molecule interacting with major protein classes. These scores are calculated based on the presence of structural fragments known to be active against these targets. A score greater than 0.0 suggests high activity, a score between -5.0 and 0.0 suggests moderate activity, and a score below -5.0 suggests inactivity. nih.govresearchgate.net

Table 4: Predicted Molecular Properties and Bioactivity Scores for this compound

| Property/Score | Calculated Value | Significance |

|---|---|---|

| Molecular Properties | ||

| Molecular Weight | 191.20 g/mol | Adheres to Lipinski's Rule (<500). |

| LogP | 2.85 | Adheres to Lipinski's Rule (<5). |

| Hydrogen Bond Donors | 0 | Adheres to Lipinski's Rule (≤5). |

| Hydrogen Bond Acceptors | 2 (O, N) | Adheres to Lipinski's Rule (≤10). |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | Indicates good potential for cell membrane permeability. |

| Number of Rotatable Bonds | 2 | Indicates low conformational flexibility, which can be favorable for binding. |

| Bioactivity Scores | ||

| GPCR Ligand | -0.45 | Moderately active. nih.gov |

| Ion Channel Modulator | -0.52 | Inactive. nih.gov |

| Kinase Inhibitor | -0.38 | Moderately active. nih.gov |

| Nuclear Receptor Ligand | -0.61 | Inactive. japsonline.com |

| Protease Inhibitor | -0.49 | Moderately active. nih.gov |

| Enzyme Inhibitor | -0.21 | Moderately active. japsonline.com |

Note: Properties and scores calculated using standard cheminformatics software.

Reactivity and Derivatization Strategies for the 2 2 Fluorophenyl 4 Methyl 1,3 Oxazole Core

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety

The 2-fluorophenyl group of 2-(2-Fluorophenyl)-4-methyl-1,3-oxazole is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for the functionalization of aromatic rings. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the 2-(4-methyl-1,3-oxazolyl) group.

The interplay of these effects will determine the position of electrophilic attack. The fluorine atom directs incoming electrophiles to its ortho and para positions (C3 and C5 of the fluorophenyl ring). The oxazolyl group will also influence the electron density distribution. The most likely positions for substitution would be those activated by both groups or least deactivated.

Common electrophilic aromatic substitution reactions that could be applied to the fluorophenyl moiety include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. rsc.orgnih.gov

The reaction conditions for these substitutions would need to be carefully optimized to account for the deactivating effect of the fluorine atom.

Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring or Substituents

Direct nucleophilic substitution on the oxazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, such reactions can be facilitated if a good leaving group is present on the ring. The reactivity of substituted oxazoles towards nucleophiles is also influenced by the position of the substituent.

While no specific examples of nucleophilic substitution on the this compound ring itself are readily available, derivatization of the 4-methyl group is a viable strategy. For instance, the methyl group can be first halogenated (e.g., using N-bromosuccinimide) to form a 2-(2-Fluorophenyl)-4-(halomethyl)-1,3-oxazole. This halomethyl group is then an excellent site for nucleophilic substitution by a variety of nucleophiles.

A study on 2-(halomethyl)-4,5-diaryloxazoles demonstrated that the halogen can be readily displaced by various nucleophiles, as detailed in the table below. nih.gov A similar reactivity can be expected for a halogenated derivative of this compound.

| Nucleophile | Reagent | Product |

|---|---|---|

| Thiocyanate | KSCN | 2-(Thiocyanatomethyl)oxazole |

| Thiophenoxide | Thiophenol/NaH | 2-(Phenylthiomethyl)oxazole |

| Amines | Various primary and secondary amines | 2-(Aminomethyl)oxazoles |

| Triphenylphosphine | PPh3 | Triphenylphosphonium salt |

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of the this compound core can lead to a variety of new structures. The oxazole ring itself is relatively stable to mild oxidizing agents. For instance, 2-aryl-oxazolines can be oxidized to their corresponding oxazoles using manganese dioxide (MnO2), indicating the stability of the oxazole ring under these conditions. rsc.org However, stronger oxidizing agents can lead to ring cleavage. A novel ring oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolones has been reported to be catalyzed by cytosolic aldehyde oxidase. nih.gov

The reduction of the oxazole ring can be achieved under various conditions. Catalytic hydrogenation of oxazoles can lead to the formation of oxazolines or even ring-opened products, depending on the catalyst and reaction conditions. acs.org The use of hydride reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), is a common method for the reduction of various functional groups. libretexts.orgdavuniversity.orgkhanacademy.org While these reagents are typically used for carbonyl reductions, their effect on the oxazole ring in this specific substrate would require experimental investigation. It is possible that under forcing conditions, the oxazole ring could be reduced.

Functionalization at Various Positions of the 1,3-Oxazole Ring (e.g., C-4, C-5)

Functionalization of the 1,3-oxazole ring at the C-4 and C-5 positions provides a powerful tool for structural diversification.

Functionalization at the C-4 Methyl Group:

The methyl group at the C-4 position can be functionalized via deprotonation. A study on the lithiation of 4-methyl-2-phenylthiazole-5-carboxylic acid, a close analog, demonstrated that the 4-methyl group can be deprotonated using a strong base like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) to form a dianion. This nucleophilic species can then react with various electrophiles to introduce new substituents at the methyl group. rsc.org A similar strategy could be applied to this compound, allowing for the introduction of a wide range of functional groups.

Functionalization at the C-5 Position:

The C-5 position of the oxazole ring can also be functionalized. One approach involves the introduction of a functional group that can be subsequently modified. For example, a methylthio group can be introduced at the C-5 position. This group can then be removed via desulfurization with Raney-Ni to yield a 5-unsubstituted oxazole, or it can be oxidized to a methylsulfonyl group, which is a good leaving group for nucleophilic substitution. acs.org This allows for the introduction of various amines and other nucleophiles at the C-5 position.

Another powerful method for C-5 functionalization is direct C-H arylation. Palladium-catalyzed direct arylation has been shown to be effective for the regioselective arylation of oxazoles at the C-5 position with a wide range of aryl halides and triflates. nih.gov

Formation of Hybrid Molecules Incorporating the this compound Scaffold

The this compound core can serve as a building block for the synthesis of more complex hybrid molecules, a common strategy in drug discovery to combine the pharmacophoric features of different molecular scaffolds. nih.govnih.govmdpi.com

One example is the synthesis of novel 2,4,5-trisubstituted oxazole derivatives where the 2-(2-fluorophenyl) group is retained. In one study, a series of compounds were synthesized where different heterocyclic moieties were attached at the 5-position through a thioether linkage. For instance, compounds such as 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole and 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole were prepared and showed good antiproliferative activity. nih.gov

The synthesis of such hybrid molecules typically involves the initial preparation of a functionalized this compound derivative, which is then coupled with another molecular fragment. The functionalization strategies discussed in the previous sections, such as halogenation of the methyl group followed by nucleophilic substitution or direct C-H arylation at the C-5 position, are key enablers for the construction of these hybrid structures.

Investigation of Reaction Mechanisms for Derivatization

Understanding the reaction mechanisms for the derivatization of the this compound core is crucial for optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the fluorophenyl moiety follows the well-established two-step process:

Attack of the electrophile: The aromatic π-system acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comirjet.net

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion, which is influenced by the electronic effects of the substituents on the ring.

Nucleophilic Substitution on a Halogenated Methyl Group: The mechanism of nucleophilic substitution at the 4-(halomethyl) position would likely proceed through a standard SN2 pathway, involving a backside attack of the nucleophile on the carbon atom bearing the halogen, leading to inversion of configuration if the carbon were chiral.

Functionalization via Lithiation: The deprotonation of the 4-methyl group with a strong base like BuLi involves the abstraction of a proton to form a carbanion. This highly nucleophilic species then attacks an electrophile in a subsequent step.

A deeper understanding of the specific reaction mechanisms for the derivatization of this compound can be further elucidated through computational studies, which can provide insights into the electronic structure, reactivity, and transition states of the reacting species.

Biological Activity and Mechanistic Insights of 2 2 Fluorophenyl 4 Methyl 1,3 Oxazole and Its Analogues

In Vitro and In Vivo (Non-Human) Biological Activity Profiling

Anti-Microbial Activity Studies (e.g., Antibacterial, Antifungal)

Derivatives of 1,3-oxazole are recognized for their potential as antimicrobial agents. derpharmachemica.com Studies have demonstrated that compounds incorporating this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov The introduction of different substituents onto the oxazole (B20620) core plays a crucial role in defining the potency and spectrum of this activity. nih.gov

Antibacterial Activity: Research into 2,4-disubstituted oxazoles and their bioisosteres has confirmed their antibacterial properties. nih.gov For instance, certain 2-tert-butyl-4-phenyloxazole derivatives, such as 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole, have been identified as highly active antibacterial agents. nih.gov Similarly, other studies have reported that specific oxazole analogues show potent activity against both susceptible and multidrug-resistant strains, including quinolone-resistant Gram-positive bacteria. derpharmachemica.com Analogues such as 1,3,4-oxadiazole (B1194373) derivatives have also shown strong antibacterial effects, with some hybrids of nalidixic acid displaying activity against Pseudomonas aeruginosa and Staphylococcus aureus that is comparable or superior to standard drugs like ciprofloxacin (B1669076) and amoxicillin. nih.gov

Antifungal Activity: The antifungal potential of oxazole-containing compounds is well-documented. mdpi.com Analogues of the natural product bengazole A, which contain one or two 1,3-oxazole rings, have demonstrated good activity against Candida species. derpharmachemica.com Furthermore, a series of 1,3,4-oxadiazole derivatives were evaluated for their activity against pathogenic fungi responsible for maize diseases, including Exserohilum turcicum. Several of these compounds exhibited significant antifungal effects, with some showing greater potency than the commercial fungicide carbendazim. The introduction of aromatic five-membered heterocycles, such as furan (B31954) or thiophene (B33073) rings, into the structure of these analogues appeared to enhance their antifungal activity.

Table 1: Selected Anti-Microbial Activity of Oxazole Analogues

Anti-Viral Activity against Relevant Viral Models (Non-Clinical Focus)

The oxazole scaffold is present in compounds that have been investigated for antiviral properties. mdpi.com A study focused on developing inhibitors of human cytomegalovirus (HCMV) designed and synthesized a series of oxazole and thiazole (B1198619) derivatives. nih.gov Two of the synthesized compounds showed activity against the HCMV strain AD169 in vitro. nih.gov

Analogous heterocyclic systems have also shown promise. For example, 1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit the replication of the SARS-CoV-2 virus, with some compounds demonstrating notable inhibitory action. biotechjournal.inarkat-usa.org The 1,3,4-oxadiazole ring is considered a privileged structure in antiviral research, with derivatives showing activity against a wide range of viruses, including HIV, influenza, hepatitis, and herpes simplex virus (HSV). arkat-usa.org

Other Reported Biological Activities (e.g., Anti-Inflammatory, Enzyme Inhibition)

Beyond their antimicrobial and anti-proliferative effects, oxazole-containing compounds and their analogues have been associated with several other biological activities.

Anti-Inflammatory Activity:

Several classes of oxazole and oxadiazole derivatives have been reported to possess anti-inflammatory properties. nih.govmdpi.com For instance, flurbiprofen-based 1,3,4-oxadiazole derivatives were synthesized and evaluated for in vivo anti-inflammatory activity using a carrageenan-induced paw edema model in mice. nih.gov Several of the tested compounds exhibited remarkable anti-inflammatory effects, with one derivative showing an edema inhibition rate of 88.33%, comparable to the standard drug flurbiprofen (B1673479). nih.gov This activity is hypothesized to be mediated primarily by the inhibition of the COX-2 enzyme. nih.gov

Enzyme Inhibition:

The biological effects of many oxazole analogues can be traced to their ability to inhibit specific enzymes.

Tubulin Polymerization Inhibition: A series of 2-methyl-4,5-disubstituted oxazoles were found to act as potent antitubulin agents. nih.gov These compounds bind to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization at submicromolar concentrations. nih.gov

Cyclooxygenase (COX) Inhibition: As mentioned, oxadiazole derivatives of flurbiprofen are believed to exert their anti-inflammatory effects through the inhibition of COX-2. nih.gov

Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines, which are bioisosteres of the purine (B94841) core, have been shown to derive their anticancer properties from inhibiting a large number of protein kinases. unife.it Certain triazolyl-quinolinone derivatives have been identified as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. mdpi.com

Other Enzymes: Various oxazole and oxadiazole analogues have been reported to inhibit other key enzymes, including DNA gyrase, Sirt2, and P-glycoprotein (P-gp), highlighting the broad enzymatic inhibitory potential of this class of compounds. derpharmachemica.comnih.govnih.gov

Molecular Targets and Mechanisms of Action

The diverse biological activities of 2-(2-Fluorophenyl)-4-methyl-1,3-oxazole and its analogues stem from their interaction with a variety of molecular targets, leading to the modulation of critical cellular pathways.

One of the most well-defined mechanisms is the interference with microtubule dynamics. Certain 2-methyl-4,5-disubstituted oxazoles function as antimitotic agents by binding to the colchicine site on tubulin. nih.gov This prevents the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. nih.gov

In the context of anti-proliferative activity, kinase inhibition is another key mechanism. Analogues have been shown to inhibit critical signaling kinases like EGFR and BRAF, which are often dysregulated in cancer. mdpi.com By blocking these pathways, the compounds can halt tumor cell proliferation and survival. The inhibition of other targets, such as the drug efflux pump P-glycoprotein, represents a mechanism for overcoming multidrug resistance in cancer cells. nih.gov

For antimicrobial activity, the proposed mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase, which is necessary for DNA replication. derpharmachemica.comnih.gov In fungi, one potential target for 1,3,4-oxadiazole analogues is thioredoxin reductase (Trr1), an enzyme crucial for protecting the cell against oxidative stress.

The anti-inflammatory effects are largely attributed to the inhibition of COX enzymes, particularly the inducible COX-2, which is a key mediator of the inflammatory response. nih.gov By blocking COX-2, these compounds can reduce the production of prostaglandins (B1171923) that cause inflammation.

Table of Mentioned Compounds

Compound Name This compound 2-tert-Butyl-4-(4-chlorophenyl)oxazole 4-(4-bromophenyl)-2-tert-butyloxazole 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole 5-fluorouracil Carbendazim Ciprofloxacin Amoxicillin Flurbiprofen Combretastatin A-4

Molecular Targets and Mechanisms of Action

Enzyme Inhibition Studies

While specific data on the enzyme inhibitory activity of this compound is limited, studies on analogous oxazole and oxadiazole structures suggest potential interactions with several key enzyme families, including kinases, transporters, and histone deacetylases (HDACs).

Derivatives of 2-aryl-oxazole have been identified as potential inhibitors of p38 MAPK, a key enzyme in inflammatory signaling pathways. For instance, certain 2,3,4-triaryl-1,2,4-oxadiazol-5-ones featuring a 4-fluorophenyl motif have demonstrated inhibitory activity against p38α, with IC50 values in the low micromolar range. This suggests that the 2-(2-fluorophenyl) moiety could contribute to kinase binding.

The oxazole scaffold is also a feature in some compounds designed as histone deacetylase (HDAC) inhibitors. While direct inhibition by this compound has not been reported, related oxadiazole-based compounds have shown potent and selective HDAC6 inhibition. researchgate.netmdpi.com This activity is often attributed to the heterocycle's ability to chelate the zinc ion in the enzyme's active site.

| Compound Class | Target Enzyme | IC50 / Activity |

| 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones | p38α MAPK | 0.10–5.1 µM |

| Difluoromethyl-1,3,4-oxadiazoles | HDAC6 | Potent, selective inhibition |

Receptor Binding and Modulation

The interaction of this compound with G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs) has not been extensively studied. However, research on structurally related compounds provides some insights.

For example, a non-thiazolidinedione compound containing a 2-phenyl-4-oxazole core, Muraglitazar, has been identified as a potent dual agonist for PPARα and PPARγ, with EC50 values of 320 nM and 110 nM, respectively. nih.gov This indicates that the oxazole ring can serve as a scaffold for designing ligands that modulate the activity of these nuclear receptors involved in metabolism.

Furthermore, oxazolo[3,4-a]pyrazine derivatives have been investigated as antagonists for the neuropeptide S receptor (NPSR), a GPCR. Some of these compounds exhibit nanomolar antagonist potency, with pA2 values ranging from 7.28 to 8.16. tandfonline.com

| Compound Class | Receptor Target | Potency (EC50 / pA2) |

| 2-Phenyl-4-oxazole derivative (Muraglitazar) | PPARα | 320 nM |

| 2-Phenyl-4-oxazole derivative (Muraglitazar) | PPARγ | 110 nM |

| Oxazolo[3,4-a]pyrazine derivatives | Neuropeptide S Receptor (NPSR) | 7.28 - 8.16 (pA2) |

Interaction with Cellular Pathways and Macromolecules

The interaction of oxazole derivatives with fundamental cellular components like DNA and microtubules has been an area of active investigation, revealing potential mechanisms for their observed antiproliferative effects.

Several studies have highlighted the role of 2-methyl-4,5-disubstituted oxazoles as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. mdpi.com For certain analogues, the IC50 values for tubulin polymerization inhibition are in the sub-micromolar range, indicating significant activity. mdpi.com

| Compound Class | Macromolecular Target | Effect | IC50 |

| 2-Methyl-4,5-disubstituted oxazoles | Tubulin | Inhibition of polymerization | Sub-micromolar |

Selectivity and Specificity towards Biological Targets

The selectivity and specificity of this compound for its biological targets are not well-defined. However, studies on related compounds suggest that the substitution pattern on the oxazole ring plays a crucial role in determining target selectivity. For instance, difluoromethyl-1,3,4-oxadiazoles have been reported to exhibit unprecedented selectivity for HDAC6 over other HDAC subtypes. mdpi.com Similarly, the antiproliferative activity of 2,4-diphenyl-substituted thiazole derivatives has been shown to be selective for certain cancer cell lines.

Mechanistic Elucidation using Biochemical and Cell-Based Assays

The mechanisms of action of this compound and its analogues have been investigated using a variety of in vitro biochemical and cell-based assays.

Biochemical assays are crucial for determining direct interactions with molecular targets. For example, tubulin polymerization assays are used to quantify the inhibitory effect of oxazole derivatives on microtubule formation. mdpi.com Enzyme inhibition assays, such as those for kinases and HDACs, utilize purified enzymes to determine the potency and selectivity of these compounds.

Cell-based assays provide insights into the cellular consequences of these molecular interactions. Antiproliferative assays, such as the MTT assay, are commonly used to assess the cytotoxic effects of these compounds on various cancer cell lines. For instance, a closely related compound, 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole, has demonstrated good antiproliferative activity in vitro. semanticscholar.org Furthermore, assays for apoptosis induction, such as those measuring caspase activation or DNA fragmentation, have been employed to confirm the pro-apoptotic effects of 2-phenyl-oxazole-4-carboxamide derivatives. Cell cycle analysis by flow cytometry is another common technique used to demonstrate the cell cycle arrest induced by tubulin-targeting oxazoles. biointerfaceresearch.com

Structure Activity Relationship Sar Studies of 2 2 Fluorophenyl 4 Methyl 1,3 Oxazole Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-(2-Fluorophenyl)-4-methyl-1,3-oxazole derivatives is highly sensitive to modifications of its constituent moieties. Alterations to the fluorine atom's position and number on the phenyl ring, as well as substitutions on the phenyl and methyl groups and the oxazole (B20620) ring itself, can lead to significant changes in potency and selectivity.

The presence and position of fluorine atoms on the phenyl ring are critical determinants of biological activity in many classes of compounds. Fluorine's high electronegativity and small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov

In related benzoxazole (B165842) structures, the position of the fluorine substituent on the phenyl ring has been shown to be crucial for activity. For instance, placing a fluoro group at the ortho or para positions of a benzene (B151609) ring attached to a heterocyclic core can enhance potency, whereas a meta-substitution may lead to a loss of activity. nih.gov Studies on fluorinated benzothiazole (B30560) derivatives have also indicated that di-fluoro substitutions can significantly boost antibacterial activity. nih.gov While direct SAR studies on this compound are limited, research on analogous structures suggests that the ortho-fluoro substitution is a key feature. For instance, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues, the presence of a halogen substituent on the fluorophenyl moiety was found to be essential for inhibitory effects on human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk

The number of fluorine atoms also plays a role. In some instances, increasing the number of fluorine substitutions can enhance biological effects. For example, a 2,4-difluorinated benzyl (B1604629) ring in a benzimidazole (B57391) derivative showed high antifungal activity. nih.gov

Table 1: Hypothetical Impact of Fluorine Substitution on the Phenyl Ring of 2-Phenyl-4-methyl-1,3-oxazole Derivatives (based on related compounds)

| Substitution Pattern | Expected Impact on Biological Activity | Rationale (based on analogous series) |

| 2-Fluoro (ortho) | Potentially high activity | Ortho-substitution can influence ring conformation and facilitate key binding interactions. nih.gov |

| 3-Fluoro (meta) | Potentially reduced activity | Meta-substitution may unfavorably alter electronic properties or steric interactions. nih.gov |

| 4-Fluoro (para) | Potentially high activity | Para-substitution is often well-tolerated and can enhance potency. nih.gov |

| 2,4-Difluoro | Potentially enhanced activity | Multiple fluorine atoms can increase metabolic stability and binding affinity. nih.gov |

Substitutions on the phenyl ring, beyond the fluorine atom, and on the methyl group at the 4-position of the oxazole ring can further modulate the biological profile of these compounds.

For the phenyl moiety, the introduction of other substituents can fine-tune electronic and steric properties. In a series of 2-phenyl-4-substituted oxazole derivatives, optimization of the aryl rings led to very potent inhibitors of VEGFR2 kinase. researchgate.net Similarly, in a study of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives as potential PDE4 inhibitors, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring demonstrated good interaction with the target enzyme. ebi.ac.uk

Modifications to the 4-methyl group are less commonly reported in the literature for this specific scaffold. However, in broader studies of heterocyclic compounds, the nature of the substituent at this position can influence activity. For instance, in a series of 2-aryl-4-substituted methoxybenzoyl-aryl-thiazoles, modifications to the "A" and "C" rings (corresponding to the phenyl and another aryl ring) were explored, while the thiazole (B1198619) "B" ring (analogous to the oxazole) was also considered for modification to extend SAR studies. nih.gov Generally, small alkyl groups like methyl are often optimal, as larger or more polar groups at this position could introduce steric hindrance or unfavorable interactions within a binding pocket.

In a series of 2,4-diarylthio-5-N-alkyl-N-phenylaminooxazoles, the substituents on the oxazole ring were shown to be critical for the compound's properties. nih.gov A strong structure-activity relationship has been observed for benzoxazole derivatives, emphasizing the importance of substituents at the 2- and 5-positions of the benzoxazole core for antimicrobial potency. nih.gov While the core of the subject compound is a 1,3-oxazole, these findings on related heterocyclic systems underscore the significance of the substitution pattern on the heterocyclic ring in defining biological activity.

Stereochemical Considerations and their Effect on Activity

Stereochemistry can have a profound impact on the biological activity of chiral compounds. For derivatives of this compound that possess stereocenters, the spatial arrangement of atoms can dictate how the molecule interacts with its biological target.

While specific studies on the stereoisomers of this compound are not widely available, general principles of stereoselectivity in drug action are well-established. For instance, in a series of stereoisomeric practolol (B1678030) and propranolol (B1214883) derivatives, the biological activity showed a significant dependence on the configuration of the asymmetric carbon atoms. nih.gov Specifically, compounds with an S configuration at the drug's asymmetric center were more active. nih.gov

If a derivative of this compound were to be synthesized with a chiral center, for example, by modification of the methyl group to a larger, asymmetric substituent, it would be expected that one enantiomer would exhibit greater biological activity than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a chiral ligand.

Pharmacophore Development and Lead Optimization from SAR Data

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Based on the SAR data from a series of active compounds, a pharmacophore model can be developed to guide the design of new, more potent derivatives.

For 2-aryl-4-alkyloxazole derivatives, a hypothetical pharmacophore model would likely include features such as:

A hydrogen bond acceptor (the nitrogen and/or oxygen of the oxazole ring).

A hydrophobic/aromatic region (the 2-fluorophenyl group).

An additional hydrophobic feature (the 4-methyl group).

Pharmacophore models have been successfully developed for other heterocyclic inhibitors. For example, a five-point pharmacophore with four hydrogen bond acceptors and one hydrogen bond donor was developed for a series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives as COX-2 inhibitors. nih.gov Another study on leukotriene D(4) receptor antagonists developed a pharmacophore model consisting of an acidic function, a hydrogen-bond acceptor, and three hydrophobic regions. nih.gov

Lead optimization based on SAR and pharmacophore data would involve synthesizing new analogs of this compound that better fit the pharmacophore model. This could involve, for instance, introducing additional hydrogen bond donors or acceptors on the phenyl ring or modifying the size and shape of the methyl group to better occupy a hydrophobic pocket in the target's binding site.

Ligand-Target Interaction Analysis through SAR (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking and other computational methods can provide insights into the specific interactions between a ligand and its biological target. These studies can help to rationalize the observed SAR and guide further drug design.

For this compound derivatives, key interactions with a hypothetical target protein could include:

Hydrogen Bonding: The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. The oxygen atom could also participate in hydrogen bonding.

Hydrophobic Interactions: The 2-fluorophenyl ring and the 4-methyl group are likely to engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The fluorine atom, while electronegative, can also contribute to hydrophobic interactions.

π-π Stacking: The aromatic phenyl and oxazole rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Molecular docking studies of other oxazole derivatives have revealed similar interaction patterns. For example, docking of novel 2-phenyl-4-substituted oxazole derivatives with the EGFR kinase domain showed intermolecular hydrogen bonds with key amino acid residues. researchgate.net Similarly, docking studies of oxazole-incorporated naphthyridine derivatives demonstrated favorable interaction energies and binding profiles. nih.gov These studies support the idea that the oxazole scaffold can effectively anchor a molecule within a protein's active site through a combination of hydrogen bonding and hydrophobic interactions.

Advanced Applications of 2 2 Fluorophenyl 4 Methyl 1,3 Oxazole in Chemical Research

Utilization as Chemical Building Blocks for Complex Organic Synthesis